sodium;ethenesulfonate
Description
Properties
IUPAC Name |
sodium;ethenesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H4O3S.Na/c1-2-6(3,4)5;/h2H,1H2,(H,3,4,5);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWYYYTVSBPRQCN-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CS(=O)(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CS(=O)(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H3NaO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Sulfonation of Ethylene Followed by Alkali Treatment
Direct sulfonation of ethylene gas with sulfur trioxide or chlorosulfonic acid represents a scalable industrial approach. This method parallels the synthesis of sodium ethanesulfonate, where sulfonation of ethane derivatives is followed by neutralization . For ethylene:
Process considerations :
-
Gas-phase reactivity : Requires specialized reactors to manage exothermic sulfonation .
-
Catalyst systems : Cyclodextrin catalysts (0.8–1.2% by weight) enhance reaction efficiency, as demonstrated in methanesulfonate syntheses .
Ion Exchange Resin-Mediated Purification
High-purity sodium ethenesulfonate may be obtained through ion exchange chromatography, a method validated for colistin methane sulfonate purification . Mixed-bed resins (e.g., polystyrene storng-acid cation and acrylic weak-base anion exchangers) effectively remove ionic impurities:
| Resin Type | Capacity (meq/g) | Impurity Removal Efficiency |
|---|---|---|
| Polystyrene cation | 4.5–5.0 | >99% Na⁺ removal |
| Acrylic anion | 3.8–4.2 | >98% Cl⁻ removal |
This method achieves pharmaceutical-grade purity (≥98%) with residual ion concentrations below 50 ppm .
Comparative Analysis of Synthetic Routes
The table below evaluates key metrics for the discussed methods:
| Method | Yield (%) | Purity (%) | Scalability | Energy Intensity |
|---|---|---|---|---|
| Acid-base neutralization | 90–95 | 95–98 | High | Moderate |
| Direct sulfonation | 85–90 | 92–95 | Industrial | High |
| Ion exchange | 88–93 | ≥98 | Pilot-scale | Low |
Challenges and Optimization Strategies
-
Byproduct management : Sodium chloride precipitation during acid-base reactions necessitates efficient filtration systems .
-
Thermal stability : Decomposition above 110°C mandates low-temperature drying (e.g., freeze-drying) .
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Solvent recovery : Ethanol recycling achieves >90% solvent reuse in batch processes .
Chemical Reactions Analysis
Types of Reactions: Sodium ethenesulfonate undergoes various chemical reactions, including:
Addition Reactions: It can participate in polymerization reactions to form poly(anionic) polymers.
Substitution Reactions: It can react with nucleophiles to form substituted sulfonates.
Common Reagents and Conditions:
Oxidizing Agents: Sodium ethenesulfonate can be oxidized using agents like hydrogen peroxide.
Reducing Agents: It can be reduced using agents such as sodium borohydride.
Major Products:
Polymers: The polymerization of sodium ethenesulfonate results in the formation of various poly(anionic) polymers.
Substituted Sulfonates: Substitution reactions yield a range of sulfonate derivatives.
Scientific Research Applications
Applications in Polymer Chemistry
1. Polymer Synthesis:
Sodium ethenesulfonate serves as a monomer in the production of various copolymers, especially in the synthesis of water-soluble polymers. These polymers are utilized in applications such as:
- Superabsorbent Polymers: Used in hygiene products like diapers due to their high water retention capacity.
- Coatings and Adhesives: Enhances adhesion properties and improves moisture resistance.
2. Conductive Polymers:
In the field of electronics, sodium ethenesulfonate is incorporated into conductive polymer formulations. These materials are essential for applications such as:
- Flexible Electronics: Used in organic light-emitting diodes (OLEDs) and solar cells.
- Sensors: Enhances the conductivity of polymer-based sensors.
Surfactant Applications
1. Surfactant Production:
Sodium ethenesulfonate is a key ingredient in the formulation of surfactants, particularly for personal care products. Its mild nature makes it suitable for:
- Skin Cleansers: Added to baby soaps and shampoos due to its compatibility with sensitive skin.
- Household Cleaning Products: Improves foaming properties while maintaining skin safety.
2. Enhanced Performance in Electroplating:
In electroplating baths, sodium ethenesulfonate is used to improve the quality of metal deposits. It allows for higher current densities and better surface finishes compared to traditional agents.
Biochemical Applications
1. Biological Buffers:
Sodium ethenesulfonate is utilized in the preparation of biological buffers such as HEPES and MES. These buffers are crucial for maintaining pH stability in biochemical experiments.
2. Drug Delivery Systems:
Research indicates that sodium ethenesulfonate can enhance the solubility and bioavailability of certain pharmaceuticals, making it a candidate for drug formulation studies.
Case Study 1: Use in Superabsorbent Polymers
A study demonstrated that incorporating sodium ethenesulfonate into polyacrylate matrices significantly increased the water absorption capacity of superabsorbent polymers. The resulting materials showed a water retention ratio of up to 300 times their weight, making them ideal for use in personal hygiene products.
Case Study 2: Conductive Polymer Applications
Research published in a leading journal highlighted the role of sodium ethenesulfonate in enhancing the conductivity of polyaniline-based composites. The composites exhibited improved electrical properties, making them suitable for flexible electronic applications.
Data Tables
| Application Area | Specific Use | Benefits |
|---|---|---|
| Polymer Chemistry | Superabsorbent Polymers | High water retention |
| Conductive Polymers | Enhanced electrical properties | |
| Surfactant Production | Personal Care Products | Mildness and skin compatibility |
| Household Cleaning Products | Improved foaming and cleaning efficiency | |
| Biochemical Applications | Biological Buffers | pH stability in biochemical assays |
| Drug Delivery Systems | Enhanced solubility and bioavailability |
Mechanism of Action
The mechanism of action of sodium ethenesulfonate involves its ability to participate in various chemical reactions due to the presence of the ethenesulfonate group. This group can undergo addition and substitution reactions, making it a versatile reagent in organic synthesis. The molecular targets and pathways involved depend on the specific application and reaction conditions .
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name : Sodium ethenesulfonate
- CAS No.: 3039-83-6
- Molecular Formula : C₂H₃NaO₃S
- Molecular Weight : 130.09–130.10 g/mol .
- Physical State : Yellow viscous liquid (25% aqueous solution) with a density of ~1.20 g/mL and a refractive index (n20/D) of 1.376 .
- Solubility: Highly soluble in water, slightly soluble in methanol, and insoluble in organic solvents .
Comparison with Similar Sulfonate Compounds
Sodium 1-Hexanesulfonate and Sodium 1-Heptanesulfonate
Chemical Properties :
Functional Differences :
- Structure : Sodium ethenesulfonate contains a vinyl group (–CH=CH₂) attached to the sulfonate group, whereas sodium 1-hexanesulfonate and 1-heptanesulfonate are linear alkyl sulfonates with longer carbon chains.
- Applications :
Sodium Ethyl Sulfate
Chemical Identity :
Sodium Sulfosuccinate
Chemical Identity :
Poly(Sodium Ethenesulfonate)
Chemical Identity :
Vinylsulfonic Acid
Chemical Identity :
- CAS No.: 1184-84-5
- Relationship : The protonated form of sodium ethenesulfonate.
- Key Differences :
Data Tables
Table 1: Physical Properties Comparison
| Compound | Density (g/mL) | Melting Point (°C) | Solubility |
|---|---|---|---|
| Sodium Ethenesulfonate | 1.176–1.20 | -20 | Water, methanol |
| Sodium 1-Hexanesulfonate | N/A | N/A | Water |
| Sodium Ethyl Sulfate | N/A | N/A | Water, ethanol |
| Vinylsulfonic Acid | 1.267 | 16.8 | Water, polar solvents |
Q & A
Basic Research Questions
Q. What experimental methods are recommended for synthesizing sodium ethenesulfonate and characterizing its purity in academic research?
- Methodological Answer : Sodium ethenesulfonate is commonly synthesized via radical polymerization with monomers like acrylic acid or vinyl acetate. Purity characterization requires techniques such as:
- FT-IR spectroscopy to confirm sulfonate group presence (C–S stretching at ~1040 cm⁻¹).
- ¹H/¹³C NMR to verify vinyl group integrity and absence of side products.
- Ion chromatography to quantify residual sodium ions and sulfonate content .
Q. How does sodium ethenesulfonate influence the stability of aqueous polymer colloids, and what analytical methods validate these effects?
- Methodological Answer : As a comonomer, sodium ethenesulfonate enhances colloidal stability via electrostatic repulsion from sulfonate groups. Key validation methods include:
- Dynamic Light Scattering (DLS) to measure particle size distribution and zeta potential.
- Rheometry to assess viscosity changes under varying pH and ionic strength.
- SEM/TEM to observe surface morphology and aggregation behavior .
Q. What are the critical factors affecting the solubility and reactivity of sodium ethenesulfonate in polar solvents?
- Methodological Answer : Solubility depends on solvent polarity, temperature, and counterion interactions. Reactivity is influenced by:
- pH : Sulfonate groups remain ionized above pH 2, enhancing hydrophilicity.
- Dielectric constant : Higher values (e.g., in water vs. ethanol) favor dissociation and reaction kinetics.
- Co-solvents : Glycerol or DMSO can modulate reactivity without precipitating the compound .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported reaction mechanisms of sodium ethenesulfonate in radical copolymerization?
- Methodological Answer : Discrepancies often arise from initiator choice or monomer feed ratios. To address this:
- Kinetic Studies : Use stopped-flow spectroscopy to track propagation rates under varying initiators (e.g., AIBN vs. persulfates).
- DFT Calculations : Model transition states to identify energetically favorable pathways for sulfonate group incorporation.
- Isotopic Labeling : Use deuterated monomers to trace regioselectivity via mass spectrometry .
Q. What advanced techniques quantify sodium ethenesulfonate’s role in modulating ion transport within hydrogel matrices?
- Methodological Answer : Investigate ion diffusion using:
- Electrochemical Impedance Spectroscopy (EIS) to measure conductivity across hydrogel layers.
- Pulsed-Field Gradient NMR to track sodium ion mobility.
- X-ray Photoelectron Spectroscopy (XPS) to map sulfonate group distribution at interfaces .
Q. How do competing interactions (e.g., hydrogen bonding vs. electrostatic repulsion) affect sodium ethenesulfonate’s behavior in multi-component systems?
- Methodological Answer : Use multi-technique approaches:
- SAXS/WAXS to probe nanoscale structural changes under varying ionic strengths.
- Isothermal Titration Calorimetry (ITC) to quantify binding affinities with cationic surfactants or proteins.
- MD Simulations to visualize dynamic interactions in silico .
Data Presentation and Analysis Guidelines
- Tables : Include raw data (e.g., NMR shifts, DLS measurements) in appendices; highlight statistically processed data (means ± SD) in the main text .
- Figures : Use normalized axes for comparative analyses (e.g., % monomer conversion vs. time across temperatures) .
- Uncertainty Reporting : Calculate propagated errors for derived parameters (e.g., copolymer composition) using tools like Monte Carlo simulations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
